N-Propionyl Mesalazine-d3

Descripción general

Descripción

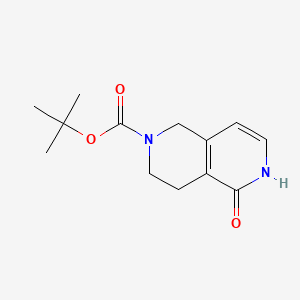

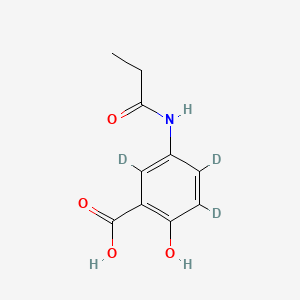

N-Propionyl Mesalazine-d3 is a deuterium-labeled derivative of N-Propionyl Mesalazine. It is a stable isotope-labeled compound, often used in scientific research for tracing and quantitation purposes. The incorporation of deuterium atoms can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other research applications .

Aplicaciones Científicas De Investigación

N-Propionyl Mesalazine-d3 is widely used in scientific research, including:

Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics.

Biology: The compound is used in metabolic studies to understand the pathways and interactions of drugs within biological systems.

Medicine: It aids in the development of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.

Industry: The compound is utilized in quality control and validation processes in the pharmaceutical industry

Mecanismo De Acción

Target of Action

N-Propionyl Mesalazine-d3, also known as Mesalazine, is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . The primary targets of Mesalazine are the cyclooxygenase and lipoxygenase pathways, which are involved in the synthesis of prostaglandins and leukotrienes, respectively . These compounds play a crucial role in the inflammatory process, and their inhibition helps to reduce inflammation .

Mode of Action

Mesalazine is thought to dampen the inflammatory process through its ability to inhibit prostaglandin synthesis, interfere with leukotriene synthesis, and consequent leukocyte migration . It also acts as a potent scavenger of free radicals . Regardless of the mode of action, Mesalazine is active mainly topically rather than systemically .

Biochemical Pathways

The mechanism of Mesalazine action includes inhibition of cyclooxygenase and lipoxygenase pathways, arachidonic acid metabolism, prostaglandin production, and PPAR-agonism in the colon . By inhibiting these pathways, Mesalazine reduces the production of inflammatory mediators and free radicals, thereby reducing inflammation and oxidative stress .

Pharmacokinetics

Mesalazine exhibits bowel-specific action and is metabolized in the gut . The systemic exposure to Mesalazine, as measured by urinary excretion of total Mesalazine, and the fecal excretion of total Mesalazine is comparable for all oral Mesalazine formulations and pro-drugs . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of Mesalazine contribute to its bioavailability and therapeutic effects .

Result of Action

The molecular and cellular effects of Mesalazine’s action include a reduction in redness and swelling (inflammation) in the intestine . Mesalazine has a similar effect to immunosuppressants as it can reduce the numbers of white cells in your blood, reducing your body’s ability to fight infection . It is generally considered safe and effective for the induction and maintenance of remission in mild to moderate ulcerative colitis .

Action Environment

The action, efficacy, and stability of Mesalazine can be influenced by various environmental factors. For instance, the pH of the gut can affect the release and absorption of Mesalazine. Furthermore, the presence of certain gut bacteria that can metabolize Mesalazine may also influence its action . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-Propionyl Mesalazine-d3, like its parent compound Mesalamine, plays a significant role in biochemical reactions. It interacts with enzymes and proteins involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . These interactions inhibit the metabolism of arachidonic acid and the production of prostaglandins, reducing inflammation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the cyclooxygenase pathway, thereby reducing the production of pro-inflammatory prostaglandins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits enzymes involved in the production of inflammatory mediators, thereby reducing inflammation .

Metabolic Pathways

This compound is involved in the metabolic pathways of inflammation. It interacts with enzymes such as cyclooxygenase and lipoxygenase, affecting the metabolism of arachidonic acid and the production of prostaglandins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Propionyl Mesalazine-d3 involves the propionylation of Mesalazine-d3. The process typically includes the reaction of Mesalazine-d3 with propionic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as liquid chromatography and mass spectrometry, is essential for monitoring the production process and verifying the product’s quality .

Análisis De Reacciones Químicas

Types of Reactions

N-Propionyl Mesalazine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines .

Comparación Con Compuestos Similares

Similar Compounds

Mesalazine: The parent compound, used primarily for its anti-inflammatory properties.

N-Propionyl Mesalazine: The non-deuterated form, with similar applications but different pharmacokinetic profiles.

Olsalazine: A prodrug of Mesalazine, used in the treatment of inflammatory bowel disease.

Uniqueness

N-Propionyl Mesalazine-d3 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in research applications. This makes it particularly valuable in pharmacokinetic studies and drug development processes .

Propiedades

IUPAC Name |

2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIMCNDDLFCXFG-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)CC)[2H])C(=O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858335 | |

| Record name | 2-Hydroxy-5-propanamido(~2~H_3_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330265-97-8 | |

| Record name | 2-Hydroxy-5-propanamido(~2~H_3_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenz[a,h]anthracene-d14](/img/structure/B589107.png)

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)